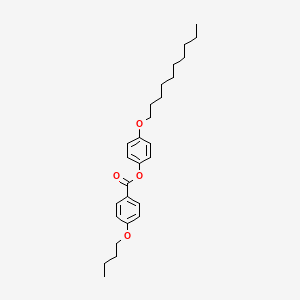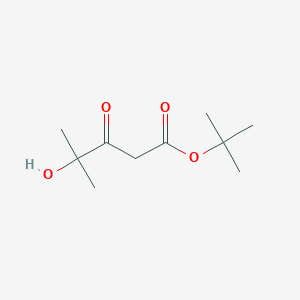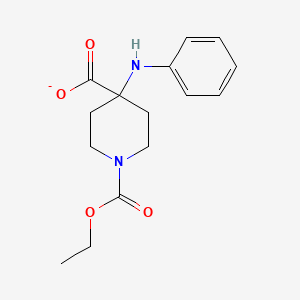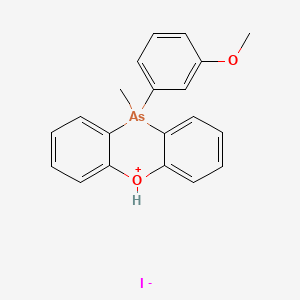![molecular formula C12H27NO3 B14591067 2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol CAS No. 61206-69-7](/img/structure/B14591067.png)
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol is an organic compound with a complex structure that includes both amine and alcohol functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of butan-2-amine with formaldehyde and a suitable reducing agent. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler amines or alcohols.
Applications De Recherche Scientifique
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and as an emulsifying agent.
Mécanisme D'action
The mechanism by which 2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol exerts its effects involves its ability to act as a proton acceptor and donor. This property allows it to stabilize pH levels in various environments, making it an effective buffer. The compound interacts with molecular targets such as enzymes and proteins, stabilizing their structures and enhancing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): A widely used buffer in biochemistry and molecular biology.
2-Amino-2-methyl-1,3-propanediol: Another compound with similar buffering properties.
Uniqueness
2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
61206-69-7 |
|---|---|
Formule moléculaire |
C12H27NO3 |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
2-[di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C12H27NO3/c1-5-10(3)13(11(4)6-2)12(7-14,8-15)9-16/h10-11,14-16H,5-9H2,1-4H3 |
Clé InChI |
UYOKLHAOGDJDPK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C(C)CC)C(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)





![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)

![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)

![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)


